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Compound of Interest

Compound Name: alpha-Fenchene

Cat. No.: B1205761 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for α-

fenchene (IUPAC name: 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane), a bicyclic

monoterpene found in various plant essential oils.[1] The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

standardized experimental protocols for data acquisition. This document is intended to serve as

a core reference for the identification, characterization, and analysis of α-fenchene in research

and development settings.

Chemical and Physical Properties
Property Value Source

Molecular Formula C₁₀H₁₆ [2][3]

Molecular Weight 136.23 g/mol [2]

CAS Number 471-84-1 [2][3]

IUPAC Name

7,7-dimethyl-2-

methylidenebicyclo[2.2.1]hepta

ne

[2][3]

Boiling Point 152-157 °C at 750 Torr [4]

Density 0.8616 g/cm³ at 20 °C [4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Precise, experimentally derived NMR data for α-fenchene is not readily available in public

literature. The data presented below is based on high-quality computational predictions, which

serve as a reliable reference for structural elucidation.

¹³C NMR Spectroscopy Data (Predicted)
The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of α-fenchene. The

chemical shifts (δ) are reported in parts per million (ppm).

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1 50.2

C2 159.9

C3 35.1

C4 45.1

C5 26.0

C6 32.5

C7 40.2

C8 (exo-C=CH₂) 100.3

C9 (C7-CH₃) 21.9

C10 (C7-CH₃) 24.9

Note: Data is predicted and should be used as a reference for spectral interpretation. Actual

experimental values may vary based on solvent and other conditions.

¹H NMR Spectroscopy Data (Predicted)
The predicted ¹H NMR spectrum reveals the proton environments within the α-fenchene

molecule. Chemical shifts (δ) are reported in ppm, and typical coupling constants (J) for similar
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structural motifs are provided for reference.

Proton(s)
Predicted Chemical
Shift (δ, ppm)

Multiplicity
(Predicted)

Typical Coupling
Constant (J, Hz)

H1 2.62 m -

H3 (endo) 1.85 m -

H3 (exo) 1.25 m -

H4 1.95 m -

H5 (endo) 1.60 m -

H5 (exo) 1.40 m -

H6 (endo) 1.70 m -

H6 (exo) 1.50 m -

=CH₂ (a) 4.65 s Geminal: 0-3

=CH₂ (b) 4.45 s Geminal: 0-3

7-CH₃ (a) 1.05 s -

7-CH₃ (b) 1.00 s -

Note: Data is predicted. Multiplicities are complex due to the rigid bicyclic system. "m" denotes

a multiplet. Coupling constants are typical values for the described proton relationships.[5][6][7]

Infrared (IR) Spectroscopy Data
The gas-phase IR spectrum of α-fenchene from the NIST/EPA Gas-Phase Infrared Database

provides characteristic absorption bands for its functional groups.[3]
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3075 Medium =C-H Stretch (alkene)

2870-2960 Strong C-H Stretch (alkane)

~1655 Medium
C=C Stretch (exocyclic

methylene)

~1450 Medium -CH₂- Scissoring

~1365 Medium
-C(CH₃)₂ Bending (gem-

dimethyl)

~875 Strong =CH₂ Out-of-plane bend

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of α-fenchene is characterized by a distinct

fragmentation pattern, which is crucial for its identification, especially in complex mixtures

analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

136 25 [M]⁺ (Molecular Ion)

121 30 [M-CH₃]⁺

93 100 [M-C₃H₇]⁺ (Base Peak)

91 55 [C₇H₇]⁺ (Tropylium ion)

79 40 [C₆H₇]⁺

77 35 [C₆H₅]⁺ (Phenyl cation)

67 20 [C₅H₇]⁺

Experimental Protocols
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The following sections provide standardized methodologies for the spectroscopic analysis of α-

fenchene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve approximately 5-10 mg of purified α-fenchene in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0
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ppm.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), apply a small drop of

neat liquid α-fenchene directly onto the ATR crystal. For gas-phase analysis, inject a small

amount into an evacuated gas cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

appropriate accessory (e.g., ATR unit or gas cell).

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

Background: Collect a background spectrum of the clean, empty ATR crystal or gas cell

prior to sample analysis.

Data Processing: The instrument software will automatically perform the Fourier transform

and ratio the sample spectrum against the background to produce the final absorbance or

transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of α-fenchene (e.g., 100 µg/mL) in a volatile

organic solvent such as hexane or dichloromethane.

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron

ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C (hold for 2 min), then ramp at 5-10 °C/min to

250 °C (hold for 5 min).

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 35 to 400.

Data Analysis: Identify the peak corresponding to α-fenchene based on its retention time.

Analyze the resulting mass spectrum and compare the fragmentation pattern to a reference

library (e.g., NIST) for confirmation.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis processes

described.
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General Workflow for Spectroscopic Analysis of α-Fenchene

Sample Preparation

Instrumental Analysis

Data Acquisition & Processing

Interpretation & Reporting

Purified α-Fenchene Sample

Dissolution in Solvent
(e.g., CDCl₃ for NMR, Hexane for GC-MS)

Neat Liquid Sample
(for IR-ATR)

NMR Spectrometer

NMR Tube

GC-MS System

Autosampler Vial

FTIR Spectrometer

ATR Crystal

Acquire FID ->
Process Spectrum

(¹H, ¹³C)

Acquire Interferogram ->
Process Spectrum

Acquire Total Ion Chromatogram ->
Extract Mass Spectrum

Structural Elucidation &
Confirmation

Final Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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GC-MS Data Analysis Logic

GC-MS Data Acquisition Complete

Total Ion Chromatogram (TIC) Generated

Identify Peak at α-Fenchene
Retention Time

Extract Mass Spectrum
for the Peak

Peak Found

Compare Fragmentation Pattern
with Reference Library (e.g., NIST)

Positive Identification

Match > 90%

Identification Negative or Ambiguous

Match < 90%

Analysis Complete

Click to download full resolution via product page

Caption: GC-MS data analysis logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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